molecular formula C9H7N3OS B8575728 N-(1,2,3-Thiadiazol-5-yl)benzamide CAS No. 2039-11-4

N-(1,2,3-Thiadiazol-5-yl)benzamide

Cat. No.: B8575728
CAS No.: 2039-11-4
M. Wt: 205.24 g/mol
InChI Key: HXZKWLREFWMGEV-UHFFFAOYSA-N
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Description

N-(1,2,3-Thiadiazol-5-yl)benzamide is a useful research compound. Its molecular formula is C9H7N3OS and its molecular weight is 205.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2039-11-4

Molecular Formula

C9H7N3OS

Molecular Weight

205.24 g/mol

IUPAC Name

N-(thiadiazol-5-yl)benzamide

InChI

InChI=1S/C9H7N3OS/c13-9(7-4-2-1-3-5-7)11-8-6-10-12-14-8/h1-6H,(H,11,13)

InChI Key

HXZKWLREFWMGEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CN=NS2

Origin of Product

United States

Significance of Thiadiazole and Benzamide Moieties in Contemporary Chemical Research

The structure of N-(1,2,3-Thiadiazol-5-yl)benzamide is a conjunction of two important chemical groups: a 1,2,3-thiadiazole (B1210528) ring and a benzamide (B126) moiety. The individual significance of these components underpins the scientific interest in the combined molecule.

The thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. wikipedia.org There are four isomers of thiadiazole, with the 1,2,3-thiadiazole isomer being of significant interest due to its unique chemical properties and biological activities. e-bookshelf.de Thiadiazole scaffolds are found in a wide range of biologically active compounds, exhibiting properties that include antimicrobial, antifungal, antiviral, anticancer, and insecticidal activities. mdpi.com In agriculture, derivatives of 1,2,3-thiadiazole are recognized for their ability to induce systemic acquired resistance in plants, acting as elicitors that activate a plant's natural defense mechanisms against pathogens. nih.govacs.org

The benzamide moiety, consisting of a benzene (B151609) ring attached to an amide group, is a common structural feature in many established and experimental therapeutic agents. Its presence can influence a molecule's pharmacological profile. Benzamide derivatives have been investigated for a range of biological effects, including anti-inflammatory and anticancer properties.

The combination of these two moieties in this compound creates a molecule with potential for diverse biological interactions, making it a logical target for synthesis and investigation in the search for new bioactive compounds.

Overview of N 1,2,3 Thiadiazol 5 Yl Benzamide As a Subject of Academic Investigation

Academic investigation into N-(1,2,3-Thiadiazol-5-yl)benzamide is situated within the broader exploration of the chemical space defined by the 1,2,3-thiadiazole (B1210528) core. Research in this area often involves the synthesis of a library of related compounds to explore structure-activity relationships. The primary goal is to identify novel molecules with enhanced or specific biological activities.

The synthesis of 1,2,3-thiadiazoles is most commonly achieved through the Hurd-Mori reaction, which involves the cyclization of α-acylhydrazones of ketones with thionyl chloride. wikipedia.orgwikipedia.org Variations of this method allow for the introduction of different substituents onto the thiadiazole ring, enabling the systematic study of how these changes affect the compound's properties.

While specific, in-depth studies on this compound itself are not extensively documented in publicly available research, the activities of closely related analogues provide a strong rationale for its investigation. The research on various 1,2,3-thiadiazole derivatives has revealed a broad spectrum of potential applications, as detailed in the table below.

Table 1: Reported Biological Activities of Selected 1,2,3-Thiadiazole Derivatives

Derivative Class Reported Biological Activity Reference(s)
Thiazole-containing 1,2,3-thiadiazoles Systemic acquired resistance in plants nih.govacs.org
Oxadiazole-containing 1,2,3-thiadiazoles Systemic acquired resistance in plants nih.govacs.org
Organotin 1,2,3-thiadiazole carboxylates Antifungal mdpi.com
1,2,3-Thiadiazole carboxamides Antifungal mdpi.com
1,2,3-Thiadiazolyl ureas Cytokinin activity (plant growth regulation) researchgate.net
N-acyl-N-arylalaninates with 1,2,3-thiadiazole Fungicidal and plant protective properties mdpi.com

Historical Context of Thiadiazole Containing Compounds in Scientific Discovery

Strategies for the Chemical Construction of the 1,2,3-Thiadiazole (B1210528) Heterocycle

The formation of the 1,2,3-thiadiazole ring is a critical step in the synthesis of the target compound. The Hurd-Mori synthesis is a widely recognized and versatile method for this transformation. wikipedia.org

Hurd-Mori Synthesis:

The Hurd-Mori synthesis allows for the generation of 1,2,3-thiadiazoles from the reaction of hydrazone derivatives with thionyl chloride (SOCl₂). wikipedia.org This reaction typically involves the cyclization of an N-acyl or N-tosyl hydrazone. wikipedia.org The success of the Hurd-Mori reaction can be highly dependent on the nature of the substituents. For instance, in the synthesis of related pyrrolo[2,3-d] wikipedia.orgnih.govnih.govthiadiazoles, the presence of an electron-withdrawing group on the precursor was found to be crucial for a successful cyclization, leading to superior yields. nih.gov In contrast, electron-donating groups resulted in poor conversion rates. nih.gov

A general representation of the Hurd-Mori reaction starting from a ketone is as follows:

A ketone containing an α-methylene group is reacted with semicarbazide (B1199961) to form a semicarbazone. researchgate.netmdpi.com

The resulting semicarbazone is then treated with thionyl chloride to yield the substituted 1,2,3-thiadiazole. researchgate.netmdpi.com

For the synthesis of the key intermediate, 5-amino-1,2,3-thiadiazole, a variation of this approach can be employed.

Alternative Synthetic Routes:

While the Hurd-Mori reaction is prevalent, other methods for synthesizing the 1,2,3-thiadiazole ring have been developed. These include:

Reaction of Diazoacetonitrile with Hydrogen Sulfide (B99878): A process for preparing 5-amino-1,2,3-thiadiazoles involves reacting a diazoacetonitrile with hydrogen sulfide in the presence of a base, or with a salt of hydrogen sulfide, in a suitable solvent. google.com This method is noted to be industrially advantageous. google.com

TBAI-Catalyzed Reaction: A metal-free approach involves the reaction between N-tosylhydrazones and elemental sulfur, catalyzed by tetrabutylammonium (B224687) iodide (TBAI). This method is considered an improvement on the Hurd-Mori reaction. organic-chemistry.org

Reaction with Ammonium (B1175870) Thiocyanate (B1210189): A highly efficient method uses the reaction of tosylhydrazones with ammonium thiocyanate in ethanol (B145695) at room temperature to produce 1,2,3-thiadiazoles in very good yields. organic-chemistry.org

Photocatalytic Synthesis: Visible light, in conjunction with a catalyst like cercosporin, can be used to synthesize 1,2,3-thiadiazoles from tosylhydrazones under mild and environmentally friendly conditions. organic-chemistry.org

The choice of synthetic strategy often depends on the availability of starting materials, desired substitution patterns, and reaction conditions.

Amide Bond Formation Techniques for Benzamide (B126) Derivatization

The formation of the amide bond is a fundamental transformation in organic chemistry and the final key step in the synthesis of this compound. This typically involves the reaction of an amine with a carboxylic acid or its activated derivative.

Reaction of Amines with Acyl Chlorides:

A common and efficient method for forming amides is the reaction of an amine with an acyl chloride, such as benzoyl chloride. This reaction, often referred to as N-acylation or benzoylation, proceeds readily under basic conditions. The base, such as triethylamine (B128534) or pyridine (B92270), is used to neutralize the hydrochloric acid generated during the reaction. In the context of synthesizing this compound, the key reaction is the benzoylation of 5-amino-1,2,3-thiadiazole.

Coupling Reagents:

In cases where the direct reaction with an acyl chloride is not suitable, various coupling reagents can be employed to facilitate the amide bond formation between a carboxylic acid (benzoic acid) and an amine (5-amino-1,2,3-thiadiazole). These reagents activate the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Commonly used coupling systems include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often included to improve reaction rates and suppress side reactions.

Other Coupling Agents: A variety of other reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and T3P (Propylphosphonic anhydride) are also effective for amide bond formation.

The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity of the desired benzamide derivative.

Multi-Step Organic Synthesis Approaches for this compound Analogues

The synthesis of this compound and its analogues is typically achieved through a multi-step sequence. A general and logical approach involves the initial synthesis of the 5-amino-1,2,3-thiadiazole core, followed by its N-acylation with a suitable benzoyl derivative.

A plausible synthetic pathway is outlined below:

Step 1: Synthesis of 5-Amino-1,2,3-thiadiazole

As previously mentioned, 5-amino-1,2,3-thiadiazole can be synthesized via several routes. One common laboratory-scale method starts from a suitable precursor that can undergo a Hurd-Mori type cyclization. An alternative and industrially relevant method involves the reaction of diazoacetonitrile with a source of sulfur. google.com

Starting MaterialReagentsProductReference
DiazoacetonitrileH₂S, Base (e.g., Triethylamine) or Na₂S5-Amino-1,2,3-thiadiazole google.com

Step 2: Synthesis of this compound

The final step is the formation of the amide bond. This is typically achieved by reacting 5-amino-1,2,3-thiadiazole with benzoyl chloride in the presence of a base.

Reactant 1Reactant 2ConditionsProduct
5-Amino-1,2,3-thiadiazoleBenzoyl ChlorideBase (e.g., Pyridine, Triethylamine), Solvent (e.g., Dichloromethane)This compound

This general two-step approach allows for the synthesis of a wide range of analogues by varying the substituent on the benzoyl chloride in the final step. For instance, substituted benzoyl chlorides can be used to introduce different functional groups onto the phenyl ring of the benzamide moiety.

Several studies have reported the synthesis of various N-(1,3,4-thiadiazol-2-yl)benzamide derivatives, which, although a different isomer, follows a similar synthetic logic of synthesizing the aminothiadiazole core followed by acylation. ut.ac.irresearchgate.net For example, a multi-step synthesis of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide involved the initial formation of 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine, which was then reacted with various benzoyl chlorides. nih.gov

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The key transformations in the synthesis of this compound are the Hurd-Mori reaction and the amide bond formation.

Mechanism of the Hurd-Mori Reaction:

The Hurd-Mori reaction for the formation of the 1,2,3-thiadiazole ring from a semicarbazone and thionyl chloride is proposed to proceed through a series of steps. A plausible mechanism involves:

Reaction with Thionyl Chloride: The hydrazone reacts with thionyl chloride.

Cyclization: An intramolecular cyclization occurs, leading to the formation of the thiadiazole ring.

Elimination: Subsequent elimination steps result in the final 1,2,3-thiadiazole product.

The exact mechanism can be complex and may vary depending on the specific substrate and reaction conditions.

Mechanism of Amide Bond Formation:

The formation of the amide bond via the reaction of 5-amino-1,2,3-thiadiazole with benzoyl chloride follows a nucleophilic acyl substitution mechanism.

Nucleophilic Attack: The nitrogen atom of the amino group on the 5-amino-1,2,3-thiadiazole acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzoyl chloride. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the final this compound and the protonated base.

This mechanism is a fundamental process in organic chemistry and is highly reliable for the synthesis of amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The expected ¹H and ¹³C NMR spectra for this compound would exhibit characteristic signals corresponding to the benzoyl group and the 1,2,3-thiadiazole ring.

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the phenyl ring, the single proton on the thiadiazole ring, and the amide N-H proton.

Benzoyl Protons: The five protons of the monosubstituted benzene (B151609) ring would typically appear as a complex multiplet system in the aromatic region, generally between δ 7.40 and 8.20 ppm. The two ortho-protons (adjacent to the carbonyl group) are expected to be the most deshielded and resonate at the lower end of this range, around δ 7.9-8.2 ppm. The meta- and para-protons would resonate further upfield, approximately between δ 7.40 and 7.60 ppm.

Thiadiazole Proton: The 1,2,3-thiadiazole ring possesses a single proton at the C4 position. This proton is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. Its precise chemical shift is influenced by the heteroatoms in the ring, and while not definitively documented for this specific compound, it is expected to be in a unique region of the spectrum.

Amide Proton (N-H): The amide proton signal is characteristically a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and its participation in hydrogen bonding. It is expected to be significantly deshielded, appearing downfield, typically above δ 10.0 ppm, and its signal intensity can be diminished or absent upon D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Benzoyl (ortho) 7.90 - 8.20 Multiplet (d)
Benzoyl (meta, para) 7.40 - 7.60 Multiplet (m)
Thiadiazole (C4-H) Not specified in sources Singlet (s)

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected.

Benzoyl Carbons: The carbonyl carbon (C=O) of the amide group is the most deshielded carbon, with a characteristic chemical shift in the range of δ 165-170 ppm. The aromatic carbons of the phenyl ring will produce four signals: one for the ipso-carbon (attached to the carbonyl) around δ 132-135 ppm, and three others for the ortho, meta, and para carbons between δ 127 and 133 ppm.

Thiadiazole Carbons: The two carbon atoms of the 1,2,3-thiadiazole ring, C4 and C5, are in a heteroaromatic environment and are expected to have distinct chemical shifts. Studies on 1,2,3-thiadiazoles suggest these carbons resonate in the region of δ 120-160 ppm. researchgate.net C5, being directly attached to the amide nitrogen, would be significantly influenced and likely appear at a different shift compared to C4.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Amide Carbonyl (C=O) 165 - 170
Thiadiazole (C5) 145 - 160
Thiadiazole (C4) 120 - 135
Benzoyl (ipso-C) 132 - 135

Infrared (IR) and Mass Spectrometry for Molecular Confirmation

IR spectroscopy is used to identify the functional groups present, while mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups. The combination of bands confirms the benzamide structure attached to the thiadiazole ring. mdpi.com

N-H Stretching: A sharp to moderately broad absorption band is expected in the region of 3200–3400 cm⁻¹ corresponding to the N-H bond of the secondary amide.

C=O Stretching (Amide I): A strong, sharp absorption band, characteristic of the amide carbonyl group, should appear around 1660–1680 cm⁻¹.

N-H Bending (Amide II): This band, resulting from the N-H bending vibration coupled with C-N stretching, is found around 1530–1570 cm⁻¹.

Aromatic and Heteroaromatic Vibrations: Multiple sharp bands between 1400 and 1600 cm⁻¹ are expected, corresponding to C=C and C=N stretching vibrations within the phenyl and thiadiazole rings.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Amide N-H Stretch 3200 - 3400 Medium-Strong
Aromatic C-H Stretch 3000 - 3100 Medium
Amide C=O Stretch (Amide I) 1660 - 1680 Strong
Amide N-H / C-N Bend/Stretch (Amide II) 1530 - 1570 Medium-Strong

Mass Spectrometry (MS): The calculated molecular weight for this compound (C₉H₇N₃OS) is 221.0313 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 221. Key fragmentation pathways would likely include the alpha-cleavage of the amide bond to produce the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often the base peak. Another significant fragmentation could involve the loss of N₂ from the thiadiazole ring, a characteristic fragmentation for this heterocyclic system. mdpi.com

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Although a crystal structure for this compound is not available, analysis of closely related structures, such as quinolin-8-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate, provides insight into the geometry of the 1,2,3-thiadiazole ring. researchgate.net Furthermore, structures of other N-heteroaryl benzamides reveal common conformational features.

The molecule is expected to be non-planar. While the phenyl and thiadiazole rings are individually planar, there is typically free rotation around the C(carbonyl)-C(phenyl) and N-C(thiadiazole) single bonds. This results in a significant dihedral angle between the planes of the two rings. In analogous structures, this angle can range from 20° to over 45°. The amide linkage itself (C-CO-NH-C) generally adopts a planar or near-planar conformation to maximize π-conjugation. The solid-state conformation is a balance between minimizing steric hindrance and maximizing stabilizing intermolecular interactions.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)

The solid-state architecture of this compound would be heavily influenced by hydrogen bonding. The amide group provides a classic hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The nitrogen atoms within the thiadiazole ring also serve as potential hydrogen bond acceptors.

Based on numerous crystal structures of similar secondary amides, a prominent and highly probable interaction is the formation of intermolecular N-H···O or N-H···N hydrogen bonds. researchgate.net A very common motif involves two molecules forming a centrosymmetric dimer through a pair of N-H···O hydrogen bonds between their amide groups. Alternatively, catemeric chains can form via N-H···N hydrogen bonds involving the thiadiazole nitrogen atoms. These strong, directional interactions dictate the molecular packing in the crystal lattice and significantly influence the compound's physical properties, such as melting point and solubility.

Table of Mentioned Compounds

Compound Name
This compound
Benzamide

Structure Activity Relationship Sar Studies of N 1,2,3 Thiadiazol 5 Yl Benzamide Derivatives

Rational Design Principles for Modifying the N-(1,2,3-Thiadiazol-5-yl)benzamide Scaffold

The design of novel derivatives of the this compound scaffold is often guided by established medicinal chemistry principles, including bioisosteric replacement and scaffold hopping. These strategies aim to improve the potency, selectivity, and pharmacokinetic properties of the lead compounds.

Bioisosteric Replacement: This approach involves substituting a part of the molecule with a chemical group that has similar physical or chemical properties, with the goal of enhancing a desired biological activity or reducing toxicity. In the context of thiadiazole-containing compounds, the 1,2,3-thiadiazole (B1210528) ring itself can be considered a bioisostere of other five-membered heterocyclic rings. For instance, studies on related scaffolds have shown that replacing a 1,2,3-triazole ring with a 1H-tetrazole ring can enhance anti-leukemic activity. Similarly, the amide linkage in the this compound scaffold is a key feature that can be modified. Research on HIV-1 Vif antagonists demonstrated that replacing the amide functionality with a 1,4-disubstituted-1,2,3-triazole system can lead to potent and specific inhibitors. researchgate.net This suggests that the amide bond in the this compound scaffold could potentially be replaced by other bioisosteric groups to modulate its biological activity.

Scaffold Hopping and Hybridization: Another rational design strategy involves combining structural motifs from different known active compounds to create novel hybrid molecules with potentially synergistic or improved activities. This approach has been successfully applied to design anticancer agents by incorporating the 1,3,4-thiadiazole (B1197879) moiety, an isomer of the 1,2,3-thiadiazole, into larger molecular frameworks. For example, combining the thiadiazole ring with an indole (B1671886) moiety has yielded derivatives with potent anticancer properties. nih.gov This principle can be extended to the this compound scaffold, where either the thiadiazole or the benzamide (B126) portion could be hybridized with other pharmacophores to explore new chemical space and biological targets.

Influence of Substituent Variation on Biological Efficacy and Selectivity

The biological activity and selectivity of this compound derivatives are highly dependent on the nature and position of substituents on both the benzamide and the thiadiazole rings. SAR studies have provided valuable insights into how different functional groups impact the compound's efficacy against various biological targets, including cancer cells, bacteria, and fungi.

Substituent Effects on Anticancer Activity

The substitution pattern on the benzamide ring plays a critical role in the anticancer potency of thiadiazole derivatives. For instance, in a series of 1,3,4-thiadiazole derivatives, which are structural isomers of the 1,2,3-thiadiazoles, nitro-containing derivatives showed higher cytotoxic activity against the PC3 prostate cancer cell line, while methoxylated derivatives were more active against the SKNMC neuroblastoma cell line. nih.gov Specifically, ortho-methoxy substitution on the phenyl ring led to the most potent enzyme inhibitory activity against 15-lipoxygenase, a target implicated in cancer. nih.gov

The nature of the substituent on the piperazine (B1678402) ring of certain 1,3,4-thiadiazole derivatives also significantly affects their antitumor potency against the MCF-7 breast cancer cell line. mdpi.com

Table 1: Effect of Benzamide Ring Substituents on Anticancer Activity of Thiadiazole Derivatives
Compound SeriesSubstituentPositionTarget Cell LineObserved ActivityReference
1,3,4-Thiadiazole Derivatives-NO₂-PC3 (Prostate Cancer)Higher cytotoxicity nih.gov
1,3,4-Thiadiazole Derivatives-OCH₃-SKNMC (Neuroblastoma)Acceptable activity nih.gov
1,3,4-Thiadiazole Derivatives-OCH₃ortho15-Lipoxygenase (Enzyme)Most potent inhibition nih.gov
1,3,4-Thiadiazole-piperazine Derivatives-CH₃ on piperazineN4 of piperazineMCF-7 (Breast Cancer)Fair activity (IC₅₀ = 51.56 µg/mL) mdpi.com

Substituent Effects on Antimicrobial Activity

The antibacterial and antifungal activities of thiadiazole derivatives are also profoundly influenced by the substituents. In a study of N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives, both the structure of the benzyl (B1604629) unit and the nature of the linker (sulfur vs. sulfonyl) were found to dramatically impact antibacterial activity against Gram-positive bacteria. nih.gov

For antifungal activity, the substitution on the benzamide ring of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)benzamide derivatives was shown to be critical. For instance, against Rhizoctonia solani, a 3-CF₃ and 3-F substitution on the benzamide ring was more effective than para-substitution. researchgate.net Against Botrytis cinerea, only compounds with -OCH₃ and -Br substitutions showed good antibacterial effects. researchgate.net

Table 2: Influence of Substituents on Antimicrobial Activity of Thiadiazole Derivatives
Compound SeriesSubstituentPosition on Benzamide RingTarget OrganismObserved ActivityReference
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)benzamide3-CF₃, 3-FmetaRhizoctonia solaniBetter than para-substitution researchgate.net
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)benzamide-OCH₃, -Br-Botrytis cinereaGood activity researchgate.net
N-{5-(4-Methylphenyl)-diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide-Cl, -NO₂-Escherichia coliGood activity scielo.br
N-{5-(4-Methylphenyl)-diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamideDichloro, dinitro-Aspergillus oryzaeGood activity scielo.br

Conformational Effects and Ligand-Binding Site Interactions

The three-dimensional conformation of this compound derivatives and their interactions with the binding sites of their biological targets are fundamental to their mechanism of action. Computational methods, such as molecular docking, are frequently employed to predict and analyze these interactions.

Molecular docking studies have been instrumental in elucidating the binding modes of thiadiazole derivatives with various enzymes. For example, docking studies of 1,3,4-thiadiazole derivatives with dihydrofolate reductase (DHFR), a cancer drug target, revealed that the thiadiazole ring can form crucial hydrogen bonds with amino acid residues in the active site, such as Asp 21 and Ser 59. nih.gov

In another study on 1,3,4-thiadiazole amide derivatives as potential anticancer agents targeting Src tyrosine kinase, molecular docking showed that the nature of the amide substitution plays a definitive role in the cytotoxic activity. nih.gov The binding affinity, as indicated by the docking score, correlated with the observed biological activity.

Exploration of Biological Activities and Underlying Molecular Mechanisms

Research into Anticancer and Antiproliferative Activities of Thiadiazole-Containing Benzamide (B126) Analogues

Thiadiazole-based compounds, including benzamide analogues, have emerged as a significant area of interest in oncology research. nih.govnih.gov Their ability to interfere with cancer cell proliferation and survival is attributed to various mechanisms of action.

A key aspect of the anticancer activity of thiadiazole derivatives lies in their ability to inhibit specific enzymes that are crucial for cancer cell growth and survival.

Histone Deacetylases (HDACs): Certain 5-aryl-1,3,4-thiadiazole-based hydroxamic acids have been synthesized and evaluated as HDAC inhibitors. researchgate.net Some of these compounds exhibited potent anticancer cytotoxicity, with IC50 values significantly lower than the FDA-approved HDAC inhibitor SAHA (suberoylanilide hydroxamic acid) in several human cancer cell lines. researchgate.net Docking studies have suggested that these compounds can bind effectively to HDAC2 and HDAC8. researchgate.net Similarly, other research has focused on developing new HDAC inhibitors with a thiadiazole moiety as a potential zinc-binding group, with some compounds showing promising cytotoxicity against colon cancer cells. tjpr.org

Lipoxygenase (LOX): The role of lipoxygenase enzymes in the development of various cancers has led to the investigation of thiadiazole derivatives as potential inhibitors. A series of 1,3,4-thiadiazole (B1197879) derivatives were synthesized and tested for their inhibitory activity against 15-lipoxygenase-1. nih.gov Some of these compounds, particularly those with methoxylated substitutions, demonstrated potent enzyme inhibition. nih.gov

Receptor Tyrosine Kinases (RTKs): The 1,3,4-thiadiazole scaffold is recognized for its role in developing agents that can inhibit tyrosine kinase enzymes, a key mechanism for their anticancer effects. nih.gov

Thiadiazole derivatives have been shown to influence critical cellular pathways that regulate cell growth, proliferation, and death.

MAPK/ERK Pathway: A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative has been shown to inhibit the proliferation of colorectal cancer cells by suppressing the MEK/ERK signaling pathway. nih.govfarmaceut.org This compound was found to inhibit the activation of MEK and ERK, leading to reduced cell growth and induction of apoptosis. nih.govfarmaceut.org The effects were comparable to those of a known MEK inhibitor. nih.govfarmaceut.org

Cell Cycle Progression: Several thiadiazole derivatives have been observed to induce cell cycle arrest in cancer cells. For instance, one derivative was found to arrest breast cancer cells at the G2/M phase, likely through the inhibition of CDK1. nih.gov Another study reported that a 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative caused cell cycle arrest at the G2/M phase in colorectal cancer cells. nih.govfarmaceut.org The inhibition of tubulin polymerization by certain 1,2,3-thiadiazole (B1210528) derivatives also leads to cell cycle arrest at the G2/M phase. nih.gov

Apoptosis: The induction of apoptosis, or programmed cell death, is a key mechanism of many anticancer agents. Thiadiazole derivatives have been shown to induce apoptosis in various cancer cell lines. journalagent.com For example, one compound significantly increased early apoptosis in breast cancer cells. nih.gov The inhibition of the MEK/ERK pathway by a thiadiazole derivative was also linked to the induction of mitochondria-mediated cell apoptosis. farmaceut.org

Antimicrobial Investigations: Antibacterial and Antifungal Potency of Thiadiazole Derivatives

The thiadiazole nucleus is a core component of many compounds exhibiting a broad spectrum of antimicrobial activities. nih.govrsc.orgnih.gov

The antimicrobial efficacy of thiadiazole derivatives is attributed to their ability to interfere with essential microbial processes. One of the proposed mechanisms is the inhibition of the synthesis of essential biomolecules necessary for microbial survival. acs.org The strong aromaticity of the 1,3,4-thiadiazole ring contributes to its in vivo stability and low toxicity, making it a favorable scaffold for antimicrobial drug development. rsc.org

Antibacterial Activity:

Numerous studies have demonstrated the antibacterial potential of thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comsoeagra.comrsc.orgijpsr.com

A series of novel 1,3,4-thiadiazole derivatives containing an amide moiety exhibited significant antibacterial activities against Xanthomonas oryzae pv. oryzicola and Xanthomonas oryzae pv. oryzae. acs.org

Phenylthiazole derivatives incorporating a 1,3,4-thiadiazole thione moiety have shown moderate to excellent antibacterial activity against various plant pathogens. mdpi.com

Some N-benzamide derivatives have demonstrated good antibacterial activity against B. subtilis and E. coli. nanobioletters.com

Antifungal Activity:

Thiadiazole derivatives have also shown considerable promise as antifungal agents. soeagra.commdpi.com

Studies on phenylthiazole derivatives with a 1,3,4-thiadiazole thione moiety revealed excellent antifungal activity against Sclerotinia sclerotiorum. mdpi.com

Other research has highlighted the antifungal properties of various 1,3,4-thiadiazole derivatives against pathogens like Candida albicans. rsc.orgneliti.com

Interactive Data Table: Antimicrobial Activity of Thiadiazole Derivatives
Compound/Derivative ClassTarget MicroorganismActivity/FindingReference
1,3,4-Thiadiazole with amide moietyXanthomonas oryzae pv. oryzicola, Xanthomonas oryzae pv. oryzaeHigh antibacterial activity, superior to thiodiazole copper. acs.org
Phenylthiazole with 1,3,4-thiadiazole thioneRalstonia solanacearum, Sclerotinia sclerotiorumExcellent antibacterial and antifungal activities. mdpi.com
N-Benzamide derivativesB. subtilis, E. coliGood antibacterial activities. nanobioletters.com
1,3,4-Thiadiazole derivativesCandida albicansAntifungal property assessed. rsc.org
Triazolo-thiadiazole derivativesGram-positive and Gram-negative bacteria, FungiMore potent antibacterial activity than ampicillin (B1664943) and streptomycin; higher antifungal activity than ketoconazole (B1673606) and bifonazole. nih.gov

Agricultural Chemistry Applications: Herbicidal and Insecticidal Research

In addition to their medicinal applications, thiadiazole derivatives have garnered attention in the field of agricultural chemistry for their potential as herbicides and insecticides. mdpi.comnih.gov

The herbicidal effects of certain thiadiazole derivatives are linked to their ability to interfere with fundamental plant processes.

Photosynthesis Inhibition: Some thiadiazole herbicides act by inhibiting photosynthesis. researchgate.net A series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were found to enhance photosynthesis efficiency in tobacco leaves infected with Tobacco Mosaic Virus (TMV) by maintaining stable chlorophyll (B73375) content. mdpi.com

Plant Senescence Regulation: Certain 1,2,3-thiadiazol-5-yl-urea derivatives have been shown to delay chlorophyll degradation and senescence in plant tissues. google.com These compounds act as inhibitors of membrane lipid peroxidation, which contributes to their anti-senescence and anti-stress activities. google.com

Herbicidal Activity:

Research has explored the use of thiadiazole derivatives for weed control. researchgate.netacs.org For instance, buthidiazole and tebuthiuron (B33203) are known thiadiazole herbicides used for selective weed management in crops like corn and sugarcane. researchgate.net

Insecticidal Activity:

Several novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their insecticidal properties.

A series of 1,3,4-thiadiazole 5-fluorouracil (B62378) acetamides derivatives demonstrated both stomach and contact toxicity against Tetranychus cinnabarinus and Aphis craccivora. nih.gov

Other studies have reported the insecticidal potential of 1,3,4-thiadiazine/thiadiazole-benzenesulfonamide derivatives against Spodoptera littoralis. nih.gov

Furthermore, new 5-substituted 1,2,4-thiadiazoles based on norfloxacin (B1679917) have shown toxic effects against the cotton leafworm Spodoptera littoralis. researchgate.net

Interactive Data Table: Agricultural Applications of Thiadiazole Derivatives
Derivative ClassApplicationTarget Organism/ProcessMechanism/FindingReference
1-Phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amineAntiviral/Plant healthTobacco Mosaic Virus (TMV)Enhances photosynthesis efficiency. mdpi.com
1,2,3-Thiadiazol-5-yl-ureaPlant senescence regulationPlant tissuesDelays chlorophyll degradation by inhibiting lipid peroxidation. google.com
1,3,4-Thiadiazole 5-fluorouracil acetamidesInsecticidalTetranychus cinnabarinus, Aphis craccivoraStomach and contact toxicity. nih.gov
1,3,4-Thiadiazine/Thiadiazole-benzenesulfonamideInsecticidalSpodoptera littoralisEvaluated for biological and toxicological effects. nih.gov
5-Substituted 1,2,4-Thiadiazoles based on NorfloxacinInsecticidalSpodoptera littoralisPotent toxic effects. researchgate.net

Mechanisms of Insecticidal Effect

The insecticidal properties of thiadiazole derivatives have been a subject of scientific inquiry, with research pointing towards various mechanisms of action. A notable mechanism is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central nervous system of insects. researchgate.net Organophosphorus and carbamate (B1207046) insecticides are well-known for their AChE-inhibiting action, which leads to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent paralysis and death of the insect. nih.gov

While direct studies on the acetylcholinesterase inhibitory activity of N-(1,2,3-Thiadiazol-5-yl)benzamide are not extensively detailed in the provided search results, related thiadiazole compounds have been investigated for this property. For instance, new families of 1,2,4-thiadiazolidinone derivatives containing an N-benzylpiperidine fragment have demonstrated potent AChE inhibitory activity. scielo.br Similarly, certain 5-benzyl-1,3,4-thiadiazole derivatives have shown moderate acetylcholinesterase-inhibition. researchgate.net Molecular docking studies on some N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have also suggested potential AChE inhibitory properties. researchgate.net These findings in related thiadiazole structures suggest a potential, though not yet fully elucidated, avenue for the insecticidal action of this compound.

Other Biologically Relevant Activities

The 1,2,3-thiadiazole nucleus is a component of various compounds that exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antidepressant effects.

Anticonvulsant Activity: The thiadiazole scaffold is recognized for its presence in compounds with anticonvulsant properties. researchgate.net For example, derivatives of 1,3,4-thiadiazole have been synthesized and have shown promising anticonvulsant activity in experimental models. nih.govptfarm.pl Some isatin-based compounds, which can be structurally related to benzamides, have also demonstrated significant anticonvulsant effects. nih.gov The structural features of these molecules, including the presence of a thiadiazole ring, are considered important for their neuroprotective actions. mdpi.com

Anti-inflammatory Activity: Several derivatives of 1,3,4-thiadiazole have been reported to possess anti-inflammatory properties. nih.govnih.gov The mechanism for some of these compounds is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov

Antidepressant Activity: While specific studies on the antidepressant effects of this compound were not found, the broader class of thiadiazole derivatives has been explored for central nervous system activities.

Diverse Molecular Targets and Associated Biological Pathways

The varied biological activities of thiadiazole-containing compounds stem from their interaction with a range of molecular targets, thereby modulating different biological pathways.

For instance, in the context of anticancer activity, certain N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been identified as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). nih.gov Inhibition of these receptor tyrosine kinases can disrupt signaling pathways involved in cancer cell proliferation and angiogenesis. nih.gov Other thiadiazole derivatives have been found to induce apoptosis in cancer cells through a caspase-dependent pathway. researchgate.net

In terms of anti-inflammatory action, the inhibition of lipoxygenase (LOX) enzymes represents another molecular target for thiadiazole compounds. nih.govresearchgate.net LOX enzymes are involved in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting these enzymes, thiadiazole derivatives can exert their anti-inflammatory effects.

Furthermore, some N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a type of ligand-gated ion channel. nih.gov These compounds act as negative allosteric modulators, suggesting a mechanism of action that involves targeting the transmembrane or intracellular domains of the receptor. nih.gov The diverse molecular interactions of the thiadiazole scaffold underscore its potential for the development of targeted therapeutic agents.

Computational Chemistry and in Silico Approaches in N 1,2,3 Thiadiazol 5 Yl Benzamide Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is crucial for understanding the binding modes of N-(1,2,3-Thiadiazol-5-yl)benzamide derivatives and related structures to their biological targets, providing insights into the structural basis of their activity.

Research on various thiadiazole-benzamide derivatives has employed molecular docking to explore their interactions with a range of protein targets. For instance, studies on 1,3,4-thiadiazole (B1197879) derivatives have revealed key binding interactions with enzymes implicated in cancer and microbial infections. In one study, docking simulations of novel N-[5-((3,5-dichlorophenoxy) methyl]-1,3,4-thiadiazole derivatives with matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer metastasis, showed that the nitrogen atoms of the amide and thiadiazole moieties play a pivotal role in chelating with the Zn ion in the active site. nih.gov Similarly, docking studies of N-(4-Oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl) benzamides against α,β-tubulin (PDB: 1SA0) have demonstrated strong binding, suggesting a mechanism for their antitubulin activity. nih.gov

In the context of antimicrobial research, benzimidazole-thiadiazole hybrids were docked with 14-α demethylase (CYP51) from Candida species. erciyes.edu.tr The results indicated that the most active compounds formed stable complexes within the enzyme's active site, which was further corroborated by molecular dynamics simulations. erciyes.edu.tr Another study focusing on N-(1,3,4-thiadiazol-2-yl)benzamides as potential agrochemicals used docking against acetylcholinesterase (from M. incognita) and β-ketoacyl-acyl carrier protein synthase (from Xanthomonas oryzae) to support QSAR findings and understand their action mechanisms. researchgate.net Furthermore, a new 1,3,4-thiadiazole derivative, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, was identified as a potential inhibitor of dihydrofolate reductase (DHFR), forming three intermolecular hydrogen bonds with key amino acid residues (Asp 21, Ser 59, and Tyr 22) in the active site. mdpi.com

Derivative ClassProtein TargetKey Findings
N-[5-((3,5-dichlorophenoxy) methyl]-1,3,4-thiadiazole derivativesMatrix Metalloproteinase-9 (MMP-9)Amide and thiadiazole nitrogens chelate with Zn in the active site. nih.gov
N-(4-Oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl) benzamidesα,β-tubulin (PDB: 1SA0)The most active molecule showed strong binding within the protein. nih.gov
Benzimidazole-thiadiazole hybrids14-α demethylase (CYP51)The most active antifungal compound exhibited the highest docking interaction energy. erciyes.edu.tr
N-(1,3,4-thiadiazol-2-yl)benzamidesAcetylcholinesterase, β-ketoacyl-acyl carrier protein synthaseDocking results supported the proposed mechanisms of nematocidal and antibacterial action. researchgate.net
2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamideDihydrofolate reductase (DHFR)The compound forms a strong complex via three hydrogen bonds with active site residues. mdpi.com
N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinolineEGFR/HER-2The hit compound YH-9 was found to bind stably to both EGFR and HER-2. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of newly designed molecules and for optimizing lead compounds.

For thiadiazole derivatives, QSAR has been successfully applied to understand and predict their efficacy as various therapeutic and agrochemical agents. A QSAR study on a series of 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors developed a tetra-parametric model using physicochemical, topological, and electronic descriptors. nih.gov This model demonstrated the usefulness of the approach for modeling carbonic anhydrase IX inhibitors. nih.gov

In another study, QSAR modeling was performed on N-(4-Oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl) benzamides to correlate their cytotoxic activity against the A-549 lung carcinoma cell line with physicochemical parameters. nih.gov The resulting model showed a high correlation (r²: 0.941) between activity and the descriptors XlogP, kaapa2, and Quadrupole1. nih.gov Similarly, a 3D-QSAR study using comparative molecular field analysis (CoMFA) was conducted on N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides to explore their antifungal activity. nih.gov The model achieved good predictive power (q²=0.516) and was used to design a new compound with improved antifungal activity. nih.gov For N-(1,3,4-thiadiazol-2-yl)benzamides with potential nematocidal and antibacterial properties, predictive QSAR models were developed using multivariate image analysis, yielding reliable predictions for both activities (r²pred = 0.751 for nematocidal and r²pred = 0.668 for antibacterial). researchgate.net

Derivative ClassBiological ActivityQSAR Model Highlights
1,3,4-thiadiazole-2-thione derivativesCarbonic anhydrase IX inhibitionA tetra-parametric model was developed using physicochemical, topological, and electronic descriptors. nih.gov
N-(4-Oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl) benzamidesCytotoxicity (A-549 cells)High correlation (r²: 0.941) found with XlogP, kaapa2, and Quadrupole1 descriptors. nih.gov
N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamidesAntifungal activityCoMFA model showed good predictive power (q²=0.516, r²=0.8) and guided new compound design. nih.gov
N-(1,3,4-thiadiazol-2-yl)benzamidesNematocidal & AntibacterialPredictive models yielded r²pred values of 0.751 and 0.668, respectively. researchgate.net

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and fluctuations of molecules over time. In drug discovery, MD simulations are used to assess the stability of ligand-protein complexes predicted by molecular docking and to analyze the dynamics of their interactions.

The stability of complexes involving thiadiazole derivatives has been investigated using MD simulations. For benzimidazole-thiadiazole hybrids targeting CYP51, 100-nanosecond MD simulations were performed to test the stability of the most potent compounds within the enzyme's active site. erciyes.edu.tr Similarly, MD studies were used to confirm that the hit compound YH-9, a N-(1,3,4-thiadiazol-2-yl)benzamide derivative, binds stably to both EGFR and HER-2, supporting its role as a dual-target inhibitor. nih.gov In another investigation, MD simulations of N-[5-((3,5-dichlorophenoxy) methyl]-1,3,4-thiadiazole derivatives bound to MMP-9 helped ascertain that specific conformational changes allow the ligand to form more stable contacts within the active site. nih.gov These simulations are crucial for validating docking results and providing a dynamic picture of the ligand-receptor interactions, which is essential for rational drug design.

Predictive Modeling for Biological Activity Profiling

Predictive modeling encompasses a range of in silico techniques used to forecast the biological and pharmacokinetic properties of chemical compounds. This includes the prediction of absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential biological activities and toxicities.

For thiadiazole-based compounds, predictive modeling is a key component of the research process. In the development of benzimidazole-thiadiazole hybrids, theoretical ADME calculations were performed, indicating that the designed compounds possessed suitable profiles according to established rules for drug-likeness. erciyes.edu.tr In silico studies of N-phenylbenzamides involved docking against bacterial and fungal enzymes to predict their antimicrobial potential, which was then confirmed by in vitro assays. mdpi.com The use of computational tools to predict cytotoxic activity has also been reported for novel benzamide (B126) derivatives, where molecular docking simulations against target enzymes like checkpoint kinase 1 (CHK1) are used to estimate their potential as anticancer agents. researchgate.net These predictive models allow for the early-stage filtering of compounds with unfavorable properties, ensuring that resources are focused on candidates with a higher probability of success.

Future Perspectives and Emerging Research Avenues

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The core strategy for amplifying the therapeutic efficacy of N-(1,2,3-thiadiazol-5-yl)benzamide lies in the strategic chemical modification of its structure. Researchers are continuously exploring novel derivatization approaches to improve potency, selectivity, and pharmacokinetic profiles. These strategies often involve the introduction of various functional groups onto the benzamide (B126) or thiadiazole rings, leading to significant alterations in biological activity.

Recent studies have demonstrated that the substitution pattern on the benzamide ring plays a crucial role in determining the bioactivity of these compounds. For instance, the introduction of methoxy (B1213986) and nitro groups has been shown to enhance the anticancer properties of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives. nih.govnih.gov Specifically, methoxylated derivatives have been identified as potent inhibitors of lipoxygenase, an enzyme implicated in various cancers. nih.govnih.gov The position of these substituents is also critical; for example, ortho-substituted methoxy derivatives displayed the most potent enzyme inhibition. nih.govnih.gov Similarly, the addition of a 6,7-methoxyquinoline structure to N-(1,3,4-thiadiazol-2-yl)benzamide has led to the development of novel EGFR/HER-2 dual-target inhibitors with significant anti-cancer and anti-angiogenesis activities. nih.gov

Furthermore, the incorporation of different heterocyclic rings represents a promising derivatization strategy. The synthesis of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives has yielded compounds with notable cytotoxic activity against various cancer cell lines. nih.govnih.gov Another innovative approach involves the linkage of a 1-phenyl-1H-1,2,3-triazol-4-yl)methyl) group to the thiadiazole core, resulting in derivatives with potent fungicidal activity. researchgate.net The exploration of bioisosteric replacements, such as substituting the benzamide with a benzothioamide, has also been shown to induce apoptosis in cancer cells through a caspase-dependent pathway. researchgate.net

The following table summarizes some of the key derivatization strategies and their impact on the bioactivity of this compound and its analogs.

Derivative Class Modification Strategy Observed Bioactivity Key Findings
Methoxylated N-(1,3,4-thiadiazol-2-yl)benzamidesIntroduction of methoxy groups on the phenyl ring. nih.govnih.govAnticancer, Lipoxygenase inhibitionOrtho-substitution showed the highest potency. nih.govnih.gov
Nitro-substituted N-(1,3,4-thiadiazol-2-yl)benzamidesIntroduction of nitro groups on the phenyl ring. nih.govnih.govAnticancerEnhanced cytotoxicity against specific cancer cell lines. nih.govnih.gov
N-(1,3,4-thiadiazol-2-yl)benzamides with 6,7-methoxyquinolineFusion of a 6,7-methoxyquinoline moiety. nih.govAnticancer, Anti-angiogenesisDual inhibition of EGFR and HER-2. nih.gov
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamidesIncorporation of a pyridine (B92270) ring. nih.govnih.govAnticancerNotable cytotoxicity against various cancer cell lines. nih.govnih.gov
N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)benzamide derivativesLinkage of a triazole moiety. researchgate.netFungicidalHigh activity against several plant pathogenic fungi. researchgate.net
N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)BenzothioamidesBioisosteric replacement of the amide with a thioamide. researchgate.netAnticancerInduction of apoptosis via a caspase-dependent pathway. researchgate.net

Advanced Mechanistic Elucidation in Complex Biological Systems

A critical frontier in the research of this compound and its derivatives is the detailed elucidation of their mechanisms of action within complex biological systems. While initial studies have identified primary molecular targets, future research will need to delve deeper into the downstream signaling pathways and cellular consequences of compound-target interactions.

Several studies have laid the groundwork for this advanced mechanistic understanding. For instance, certain N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been shown to exert their anticancer effects by inhibiting lipoxygenase, an enzyme involved in the production of pro-inflammatory and cancer-promoting lipid mediators. nih.govnih.gov Other derivatives, such as those containing a 6,7-methoxyquinoline moiety, function as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), key proteins in cancer cell proliferation and survival. nih.gov The downstream effects of this dual inhibition include the induction of reactive oxygen species (ROS) expression and the release of cytochrome c, ultimately leading to apoptosis. nih.gov

Emerging research on related thiazole-benzamide analogs has revealed even more intricate mechanisms. One such analog has been identified as a selective negative allosteric modulator of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. semanticscholar.org This compound exhibits state-dependent inhibition and targets the transmembrane and/or intracellular domains of the receptor, highlighting the potential for these compounds to modulate ion channel function in a nuanced manner. semanticscholar.org

Future investigations will likely employ a range of advanced techniques to unravel these complex mechanisms. This includes the use of sophisticated in vivo models to assess the systemic effects of these compounds and the application of high-resolution imaging techniques to visualize their subcellular localization and interaction with target proteins in real-time. The following table outlines some of the known mechanisms of action for thiadiazole-based compounds, providing a foundation for future research.

Compound Class/Derivative Primary Target/Mechanism Downstream Effects Biological Outcome
Methoxylated N-(1,3,4-thiadiazol-2-yl)benzamidesLipoxygenase Inhibition nih.govnih.govAlteration of arachidonic acid metabolism.Anticancer activity. nih.govnih.gov
N-(1,3,4-thiadiazol-2-yl)benzamides with 6,7-methoxyquinolineEGFR/HER-2 Dual Inhibition nih.govIncreased ROS expression, cytochrome c release. nih.govInhibition of cancer growth and angiogenesis. nih.gov
N-(thiazol-2-yl)-benzamide analogsNegative Allosteric Modulation of ZAC semanticscholar.orgInhibition of Zn2+- and H+-evoked signaling. semanticscholar.orgModulation of ion channel activity. semanticscholar.org
N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)BenzothioamidesCaspase-dependent apoptosis researchgate.netActivation of caspase cascades.Anticancer activity. researchgate.net
N-(1,2,4-Thiadiazol-5-yl)benzo[b]oxepine-4-carboxamidesAndrogen Receptor Antagonism brieflands.comDisruption of AR dimerization, AR degradation. brieflands.comPotential treatment for drug-resistant prostate cancer. brieflands.com

Integration of Multi-Omics Data for Comprehensive Understanding of Compound Effects

A truly holistic understanding of the biological impact of this compound and its derivatives will necessitate the integration of multi-omics data. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased, system-wide view of the cellular perturbations induced by these compounds. While this area of research is still in its infancy for this specific class of compounds, it represents a significant future direction.

The application of multi-omics technologies can help to:

Identify novel drug targets and off-target effects: By analyzing changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics) following compound treatment, researchers can identify previously unknown molecular targets and unintended off-target interactions.

Elucidate mechanisms of drug resistance: Multi-omics approaches can be used to compare sensitive and resistant cell lines or patient samples, revealing the molecular pathways that contribute to drug resistance.

Discover predictive biomarkers: By correlating omics profiles with treatment outcomes, it may be possible to identify biomarkers that can predict which patients are most likely to respond to a particular thiadiazole-based therapy.

Construct comprehensive signaling pathway models: Integrating data from multiple omics layers can help to build detailed models of the signaling pathways that are modulated by these compounds, providing a more complete picture of their mechanism of action.

For example, a transcriptomic analysis could reveal the upregulation of genes involved in apoptosis and the downregulation of genes involved in cell proliferation following treatment with an anticancer thiadiazole derivative. A subsequent proteomic analysis could then confirm these changes at the protein level and identify specific caspases and cell cycle regulators that are modulated. Finally, a metabolomic analysis could reveal alterations in key metabolic pathways, such as glycolysis or amino acid metabolism, that are downstream of these signaling events.

While specific multi-omics studies on this compound are yet to be widely published, the insights gained from such approaches in other areas of drug discovery highlight their immense potential for advancing our understanding of this promising class of compounds. The integration of these large-scale datasets will be crucial for the rational design of next-generation thiadiazole derivatives with improved efficacy and safety profiles.

Q & A

Q. What are the standard protocols for synthesizing N-(1,2,3-Thiadiazol-5-yl)benzamide and validating its purity?

Synthesis typically involves coupling benzamide derivatives with a thiadiazole moiety under controlled conditions. A common method includes reacting 5-amino-1,2,3-thiadiazole with benzoyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours. Purification is achieved via column chromatography or recrystallization using ethanol/water mixtures. Purity validation requires HPLC (≥95%) and spectroscopic confirmation (¹H/¹³C NMR, IR) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing This compound?

  • Spectroscopy : ¹H/¹³C NMR (to confirm proton environments and carbon frameworks), IR (to identify amide C=O stretches ~1650–1700 cm⁻¹), and mass spectrometry (for molecular ion validation).
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL or SHELXTL software for structure refinement. Bond lengths (e.g., C=N in thiadiazole: ~1.28–1.32 Å) and angles are analyzed via ORTEP-3 for 3D visualization .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases or receptors). Density Functional Theory (DFT) calculations assess electronic properties (HOMO-LUMO gaps, dipole moments) to correlate with reactivity. In silico ADMET profiling (SwissADME) prioritizes derivatives with favorable pharmacokinetics before synthesis .

Q. What experimental strategies resolve contradictions between in vitro and in vivo activity data for thiadiazole-benzamide analogs?

  • In vitro-in vivo correlation (IVIVC) : Adjust solubility via co-solvents (e.g., PEG 400) or nanoformulation to enhance bioavailability.
  • Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., amide hydrolysis) and modify substituents (e.g., fluorination) to block degradation pathways .

Q. How do structural modifications at the thiadiazole ring influence the compound’s mechanism of action in cancer cells?

Substituents like trifluoromethyl (-CF₃) or halogens (Cl, Br) enhance electron-withdrawing effects, increasing DNA intercalation or topoisomerase inhibition. Biological assays (MTT, apoptosis via flow cytometry) paired with proteomics (Western blot for caspase-3/9 activation) validate mechanisms .

Q. What methodologies are employed to analyze reaction intermediates during the synthesis of This compound?

  • LC-MS/MS : Monitors intermediates like 5-amino-1,2,3-thiadiazole and benzoyl chloride adducts in real time.
  • In situ IR : Tracks amide bond formation by observing C=O stretch evolution.
  • Kinetic studies : Pseudo-first-order rate constants are calculated under varying temperatures and solvent polarities .

Q. How can researchers address discrepancies in reported crystallographic data for thiadiazole-containing compounds?

Re-refine raw diffraction data (e.g., using WinGX or Olex2) to check for overfitting. Validate hydrogen bonding networks and torsional angles against similar structures in the Cambridge Structural Database (CSD). Discrepancies in bond lengths (>0.02 Å) may indicate radiation damage or twinning artifacts .

Methodological Challenges and Solutions

Q. What strategies improve the thermal stability of this compound during storage?

Thermogravimetric analysis (TGA) identifies decomposition thresholds (typically >200°C). Stabilization methods include lyophilization (for hygroscopic batches) or blending with excipients like cellulose derivatives. DSC confirms polymorphic stability by monitoring melting endotherms .

Q. How can researchers mitigate side reactions during thiadiazole ring functionalization?

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) for amine protection during electrophilic substitution.
  • Catalyst optimization : Transition from Brønsted acids (H₂SO₄) to Lewis acids (ZnCl₂) reduces sulfonation side products.
  • Solvent screening : Switch from DMF to THF to minimize nucleophilic interference .

Q. What advanced analytical techniques quantify This compound in biological matrices?

  • LC-ESI-MS/MS : Multiple reaction monitoring (MRM) with deuterated internal standards (e.g., D₅-benzamide) ensures precision.
  • Microdialysis : Coupled with HPLC-UV for real-time pharmacokinetic profiling in rodent plasma .

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